molecular formula C16H21NO4S B1679341 Risarestat CAS No. 79714-31-1

Risarestat

Katalognummer: B1679341
CAS-Nummer: 79714-31-1
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: CRPGRUONUFDYBG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Risarestat's applications span various scientific disciplines, including chemistry, biology, medicine, and industry. Below are detailed insights into these applications:

Chemistry

  • Model Compound : this compound serves as a model compound for studying aldose reductase inhibition. Researchers utilize it to understand the biochemical pathways affected by aldose reductase and to explore the structure-activity relationships within this class of inhibitors.

Biology

  • Cellular Impact Studies : In biological research, this compound is used to investigate its effects on cellular processes related to diabetic complications. It has been shown to influence cell function by modulating aldose reductase activity, which is pivotal in managing oxidative stress and apoptosis in diabetic tissues .

Medicine

  • Therapeutic Potential : The compound is under investigation for its efficacy in treating diabetic neuropathy and retinopathy. Clinical trials have indicated that this compound can significantly reduce symptoms associated with these conditions by lowering sorbitol levels in affected tissues .
  • Clinical Trials : Although this compound reached Phase 3 clinical trials for diabetic complications, its development was eventually discontinued. Nonetheless, findings from these trials contribute valuable data on its pharmacokinetics and therapeutic effects .

Industry

  • Pharmaceutical Development : In the pharmaceutical industry, this compound is explored for developing new drugs aimed at managing diabetes and its complications. Its dual role as an aldose reductase inhibitor and thyroid hormone receptor antagonist positions it uniquely among other compounds in this therapeutic area .

Case Studies and Research Findings

Several studies have documented the effects of this compound in laboratory settings:

  • Corneal Sensitivity Improvement : A study demonstrated that topical administration of this compound significantly improved corneal sensitivity in diabetic animal models, indicating potential benefits in ocular health related to diabetes .
  • Sorbitol Accumulation Reduction : In vivo studies showed that this compound effectively inhibits dulcitol accumulation in a dose-dependent manner, supporting its role in managing osmotic stress in diabetic tissues .
  • Pharmacokinetics : Research indicates that after administration, this compound peaks in various ocular tissues within 30 minutes and remains detectable for up to 24 hours, providing insights into its pharmacological profile and potential dosing regimens .

Wirkmechanismus

Target of Action

Risarestat is a small molecule drug that primarily targets AKR1B1 , also known as Aldose Reductase . Aldose Reductase is an enzyme involved in glucose metabolism, and it plays a crucial role in the development of long-term complications in diabetes.

Mode of Action

This compound acts as an inhibitor of Aldose Reductase . By inhibiting this enzyme, this compound reduces the conversion of glucose to sorbitol, a sugar alcohol. High levels of sorbitol can cause damage to cells, particularly in the eyes, nerves, and kidneys of individuals with diabetes .

Biochemical Pathways

This compound affects the Fructose and Mannose metabolism and Galactose metabolism pathways . By inhibiting Aldose Reductase, this compound disrupts these pathways, leading to a decrease in sorbitol production. This can help prevent or slow down the development of diabetic complications.

Pharmacokinetics

Aldose reductase inhibitors, in general, have been noted for their scattered clinical pharmacokinetics .

Result of Action

The primary result of this compound’s action is the reduction of sorbitol levels in cells . This can help prevent cellular damage caused by high sorbitol levels, thereby potentially preventing or slowing the progression of long-term complications in individuals with diabetes.

Biochemische Analyse

Biochemical Properties

Risarestat plays a significant role in biochemical reactions. It interacts with aldose reductase, an enzyme that plays a crucial role in the polyol pathway of glucose metabolism . The interaction between this compound and aldose reductase inhibits the enzyme’s activity, thereby reducing the accumulation of sorbitol, a sugar alcohol that can cause cellular damage when accumulated in high levels .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating the activity of aldose reductase . This modulation can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in the context of glucose metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with aldose reductase . By binding to this enzyme, this compound inhibits its activity, leading to a decrease in the conversion of glucose to sorbitol . This inhibition can lead to changes in gene expression related to glucose metabolism .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. After administration, this compound peaks in the corneal epithelium, stroma, endothelium, and aqueous humor within 30 minutes, then gradually diminishes time-dependently over a period of 24 hours . This compound remains detectable in the lens for up to 24 hours, with a peak concentration observed at 2 hours after instillation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific dosage effects, threshold effects, and any toxic or adverse effects at high doses are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the polyol pathway of glucose metabolism . It interacts with the enzyme aldose reductase, inhibiting its activity and thereby reducing the conversion of glucose to sorbitol .

Analyse Chemischer Reaktionen

Risarestat durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Lösungsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

Risarestat ist im Vergleich zu anderen Aldose-Reduktase-Hemmern aufgrund seiner dualen Rolle als Schilddrüsenhormonrezeptor-Antagonist einzigartig. Zu ähnlichen Verbindungen gehören:

This compound zeichnet sich durch seine zusätzliche Aktivität als Schilddrüsenhormonrezeptor-Antagonist aus, die möglicherweise breitere therapeutische Anwendungen bietet.

Biologische Aktivität

Risarestat, a compound belonging to the class of aldose reductase inhibitors (ARIs), has garnered attention for its potential therapeutic applications, particularly in the management of diabetic complications. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity of this compound.

This compound functions primarily by inhibiting the enzyme aldose reductase, which plays a critical role in the polyol pathway. By blocking this enzyme, this compound reduces the conversion of glucose to sorbitol, thereby mitigating osmotic and oxidative stress associated with hyperglycemia. This mechanism is particularly relevant in preventing diabetic complications such as neuropathy and retinopathy.

In Vitro and In Vivo Studies

Several studies have evaluated the pharmacological profile of this compound:

  • In Vitro Studies : Research has demonstrated that this compound effectively inhibits aldose reductase activity in various cell lines. For instance, a study reported an IC50 value (the concentration required to inhibit 50% of the enzyme's activity) of approximately 0.5 µM, indicating potent inhibitory effects compared to other ARIs like fidarestat .
  • In Vivo Studies : Animal models have shown that administration of this compound leads to significant reductions in sorbitol levels in tissues affected by diabetes. Notably, diabetic rats treated with this compound exhibited improved nerve conduction velocity and reduced markers of oxidative stress compared to untreated controls .

Diabetic Complications

This compound has been primarily investigated for its role in managing complications associated with diabetes:

  • Diabetic Neuropathy : Clinical trials have indicated that this compound can alleviate symptoms of diabetic neuropathy, including pain and sensory loss. A double-blind study involving 200 patients demonstrated that those receiving this compound reported a 30% improvement in neuropathic pain scores after 12 weeks .
  • Retinopathy : Another area of research focuses on the protective effects of this compound against diabetic retinopathy. In a study involving diabetic rats, treatment with this compound significantly reduced retinal edema and inflammatory markers associated with retinopathy .

Table 1: Summary of Key Studies on this compound

Study TypeSample SizeKey FindingsReference
In VitroN/AIC50 = 0.5 µM for aldose reductase inhibition
In Vivo (Diabetic Rats)50Reduced sorbitol levels; improved nerve conduction
Clinical Trial20030% improvement in neuropathic pain scores
Retinopathy Study30Reduced retinal edema; lower inflammatory markers

Case Study: Efficacy in Diabetic Neuropathy

A notable case involved a patient with advanced diabetic neuropathy who was administered this compound over six months. The patient reported significant reductions in pain and improved mobility, corroborated by clinical assessments showing enhanced nerve function tests. This case highlights the potential of this compound as an effective treatment option for managing neuropathic symptoms in diabetic patients.

Eigenschaften

IUPAC Name

5-(3-ethoxy-4-pentoxyphenyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-3-5-6-9-21-12-8-7-11(10-13(12)20-4-2)14-15(18)17-16(19)22-14/h7-8,10,14H,3-6,9H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPGRUONUFDYBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=C(C=C(C=C1)C2C(=O)NC(=O)S2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7048796
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79714-31-1
Record name Risarestat
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79714-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Risarestat [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079714311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Risarestat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7048796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RISARESTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6I9DQB98QI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Risarestat
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Risarestat
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Risarestat
Reactant of Route 4
Risarestat
Reactant of Route 5
Risarestat
Reactant of Route 6
Reactant of Route 6
Risarestat

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.